[4-(1-Adamantyl)phenoxy]acetic acid
Overview
Description
“PMID26882240-Compound-8” is a synthetic organic compound known for its selective inhibition of Rho kinase (ROCK) activity. It was developed primarily for the treatment of ocular inflammation. This compound is designed to be rapidly converted to an inactive metabolite in the systemic circulation, minimizing unintended systemic side effects .
Preparation Methods
The synthesis of “PMID26882240-Compound-8” involves several key steps:
Starting Materials: The synthesis begins with the preparation of key intermediates, including methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate.
Reaction Conditions: The synthetic route typically involves nucleophilic substitution, hydrolysis, and esterification reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production: For large-scale production, the process is optimized to use cost-effective and readily available raw materials.
Chemical Reactions Analysis
“PMID26882240-Compound-8” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. .
Scientific Research Applications
“PMID26882240-Compound-8” has a wide range of scientific research applications:
Chemistry: It serves as a valuable tool for studying the inhibition of Rho kinase activity and its effects on various biochemical pathways.
Biology: The compound is used to investigate cellular processes involving Rho kinase, including cell migration, proliferation, and apoptosis.
Medicine: In the medical field, it is explored for its potential therapeutic applications in treating ocular inflammation and other conditions related to Rho kinase activity.
Industry: The compound’s unique properties make it suitable for use in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of “PMID26882240-Compound-8” involves the selective inhibition of Rho kinase (ROCK) activity. The compound binds to the active site of the enzyme, preventing its interaction with substrates. This inhibition disrupts the downstream signaling pathways regulated by Rho kinase, leading to reduced cellular responses such as inflammation and cell migration. The compound is designed to be rapidly hydrolyzed by blood esterases to an inactive carboxylic acid metabolite, ensuring localized effects and minimizing systemic exposure .
Comparison with Similar Compounds
“PMID26882240-Compound-8” is unique compared to other similar compounds due to its selective inhibition of Rho kinase and its rapid conversion to an inactive metabolite. Similar compounds include:
AMA0076: Another selective Rho kinase inhibitor developed for ocular inflammation, with a similar mechanism of action but different chemical structure.
BIO-7488: A highly selective and potent IRAK4 inhibitor with CNS penetration properties, used for treating neuroinflammation
Properties
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c19-17(20)11-21-16-3-1-15(2-4-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWCHWGNONICJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347747 | |
Record name | [4-(1-Adamantyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52804-26-9 | |
Record name | [4-(1-Adamantyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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